![molecular formula C22H19ClN2O3 B2775803 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole CAS No. 282523-23-3](/img/structure/B2775803.png)

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

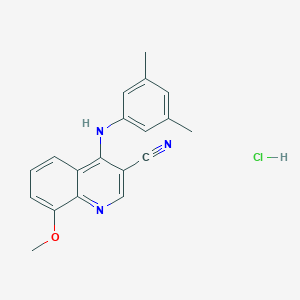

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, abbreviated as 6-Cl-2-(4-MOP)-1-[(4-MOP)M]BI, is an organic compound belonging to the benzimidazole family. It is a heterocyclic aromatic compound composed of a benzene ring fused with an imidazole ring. 6-Cl-2-(4-MOP)-1-[(4-MOP)M]BI has been studied for its use in a variety of scientific research applications, including drug synthesis, materials science, and biochemistry.

Applications De Recherche Scientifique

DNA Binding and Cellular Applications

The synthetic dye Hoechst 33258, which is related to 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property has made it a valuable tool in cellular biology for DNA staining, facilitating chromosome and nuclear analysis, and flow cytometry. The Hoechst dyes, including its analogues, are employed in plant cell biology for visualizing chromosomes and nuclei, and in assessing nuclear DNA content. These compounds serve as a foundation for rational drug design due to their specific DNA interaction, which is also instrumental in studying the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Anticancer Research

Benzimidazole derivatives, including structures similar to 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, are prominent in medicinal chemistry due to their significant role in pharmacology. The hybrid compounds that combine benzimidazole units with other bioactive molecules, such as purines, have shown potential in anticancer research. These hybrids have been synthesized and tested for their in vitro anticancer activities, revealing opportunities for the development of novel therapeutic agents. The introduction of different substituents at specific positions on the benzimidazole core structure has been crucial in enhancing the anticancer activity of these compounds, making them valuable in the ongoing search for effective cancer treatments (Yimer & Fekadu, 2015).

Fungicidal and Anthelmintic Applications

The benzimidazole class, including compounds like 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, is extensively used in agriculture and veterinary medicine due to its fungicidal and anthelmintic properties. Research into these compounds' mode of action has revealed that they act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This insight comes from studies focusing on antifungal benzimidazoles and has significantly contributed to understanding the biological impact and mechanism of action of these compounds. Such knowledge is instrumental in the development of new fungicides and anthelmintic drugs, highlighting the versatility and importance of the benzimidazole class in both agricultural and medical science (Davidse, 1986).

Propriétés

IUPAC Name |

6-chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3/c1-26-18-8-3-15(4-9-18)14-28-25-21-13-17(23)7-12-20(21)24-22(25)16-5-10-19(27-2)11-6-16/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSUBYRXVTYOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2775720.png)

![ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2775721.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2775735.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)